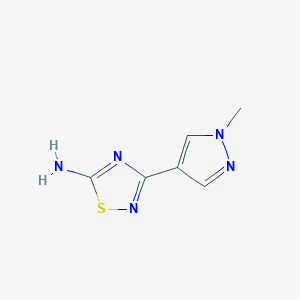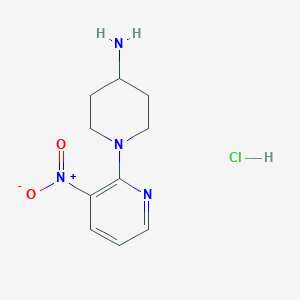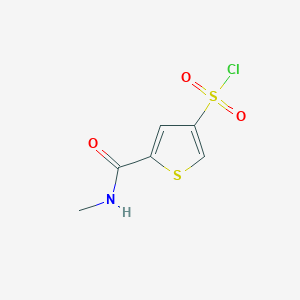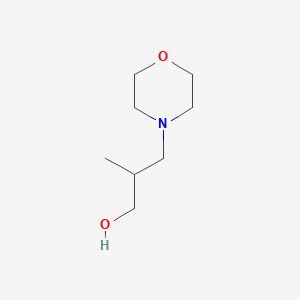
3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine
Übersicht
Beschreibung
3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine, also known as MPTA, is a compound that has been the focus of scientific research due to its potential applications in various fields. This compound has shown promising results in drug discovery, as well as in the development of new materials and technologies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study by Idrees, Kola, and Siddiqui (2019) details the synthesis of novel thiadiazole derivatives with promising antimicrobial activities, comparing favorably with standard drugs like Chloramphenicol. These derivatives were evaluated against various Gram-positive and Gram-negative bacterial strains, indicating potential applications in antimicrobial research (Idrees, Kola, & Siddiqui, 2019).
Biological Activity of Pyrazole Derivatives
Research by Al-Smaisim (2012) synthesizes pyrazole derivatives and examines their antibacterial activity against various bacterial species, demonstrating significant antibacterial effects. This study underscores the potential of pyrazole-thiadiazole compounds in developing antibacterial agents (Al-Smaisim, 2012).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) investigated Schiff bases derived from thiadiazole compounds, focusing on their antiproliferative and antimicrobial properties. The study found certain compounds showing strong antimicrobial activity and potential cytotoxicity against cancer cell lines, suggesting applications in cancer therapy and antimicrobial treatment (Gür et al., 2020).
Fungicidal Activity
A study by Chen, Li, and Han (2000) explored the fungicidal activities of thiadiazole derivatives against Rhizoctonia solani, a significant rice disease. This research highlights the potential use of thiadiazole-pyrazole compounds in agricultural fungicides (Chen, Li, & Han, 2000).
Anticancer Evaluation
A study by Abdo and Kamel (2015) synthesized thiadiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. This research suggests potential applications in developing novel anticancer agents (Abdo & Kamel, 2015).
Eigenschaften
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-11-3-4(2-8-11)5-9-6(7)12-10-5/h2-3H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNRUUEKDBXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)



![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)





![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)